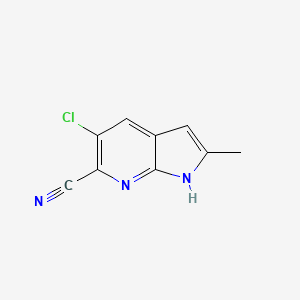

5-Chloro-6-cyano-2-methyl-7-azaindole

Description

Properties

IUPAC Name |

5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c1-5-2-6-3-7(10)8(4-11)13-9(6)12-5/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQHVMWQADSVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 5-Chloro-6-cyano-2-methyl-7-azaindole

Technical Whitepaper: Physicochemical Profiling and Application of 5-Chloro-6-cyano-2-methyl-7-azaindole

Executive Summary

This compound (Systematic Name: 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) represents a highly specialized pharmacophore in the design of type I and type II kinase inhibitors. Belonging to the 7-azaindole class—a bioisostere of the purine core found in ATP—this scaffold offers distinct advantages over traditional indoles, including improved aqueous solubility and unique hydrogen-bonding capabilities at the kinase hinge region.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic routes via the Reissert-Henze reaction, and rigorous analytical characterization protocols.

Molecular Identity & Structural Analysis

The molecule features a fused pyrrolo[2,3-b]pyridine system.[1][2][3][4] The strategic placement of the chlorine (C5) and cyano (C6) groups creates a "push-pull" electronic environment that modulates the acidity of the pyrrole NH and the basicity of the pyridine nitrogen, critical for tuning potency and metabolic stability.

| Attribute | Detail |

| IUPAC Name | 5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile |

| Molecular Formula | C |

| Molecular Weight | 191.62 g/mol |

| CAS Number | Not Assigned (Novel Intermediate); Analogous to 189882-33-5 (6-CN) |

| SMILES | CC1=CC2=C(N1)N=C(C(=C2)Cl)C#N |

| H-Bond Donors/Acceptors | 1 (Pyrrole NH) / 3 (Pyridine N, CN, Cl) |

Physicochemical Properties (The Core)

The following data aggregates predicted values based on QSAR models of structurally validated 7-azaindole analogs (e.g., 6-cyano-7-azaindole).

Key Property Table

| Property | Value (Predicted/Analog) | Implications for Drug Design |

| LogP (Octanol/Water) | 2.6 ± 0.4 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| pKa (Pyrrole NH) | ~11.5 | More acidic than unsubstituted 7-azaindole (pKa ~13.2) due to electron-withdrawing 6-CN/5-Cl. |

| pKa (Pyridine N) | < 1.0 | Strongly suppressed basicity (vs. pKa 4.6 of parent) prevents protonation at physiological pH. |

| TPSA | ~52 Ų | Excellent membrane permeability (Target < 140 Ų). |

| Melting Point | > 210°C (Decomp.) | High lattice energy driven by dipolar interactions of the nitrile group. |

| Solubility | < 0.1 mg/mL (pH 7.4) | Poor aqueous solubility; requires polar organic solvents (DMSO, DMF) or formulation aids. |

Lipophilicity & Permeability Logic

The 2-methyl group introduces steric bulk and slight lipophilicity (+0.5 LogP), aiding in hydrophobic pocket filling (e.g., the gatekeeper region of kinases). Conversely, the 6-cyano group lowers the pKa of the pyridine nitrogen, reducing the likelihood of lysosomal trapping and improving cytosolic availability.

Synthetic Routes & Purity Profiling

The most robust synthesis for 6-functionalized 7-azaindoles utilizes the Reissert-Henze reaction . This pathway avoids the harsh conditions of direct electrophilic aromatic substitution, which is deactivated at C6 by the pyridine nitrogen.

Validated Synthetic Protocol

Precursor: 5-Chloro-2-methyl-7-azaindole (Synthesized via Fischer indole cyclization or Pd-catalyzed alkyne annulation).

-

N-Oxidation (Activation):

-

Reagent: m-CPBA (1.2 eq) in EtOAc or DCM.

-

Mechanism: Electrophilic attack on the pyridine nitrogen (N7) to form the N-oxide.

-

Checkpoint: Monitor disappearance of starting material by LC-MS (M+16 peak).

-

-

Reissert-Henze Cyanation (Functionalization):

-

Reagents: Trimethylsilyl cyanide (TMSCN) (2.0 eq), Benzoyl Chloride (BzCl) (1.1 eq).

-

Solvent: Anhydrous THF or DCM.

-

Mechanism: BzCl activates the N-oxide oxygen, making C6 highly electrophilic. Cyanide attacks C6, followed by elimination of benzoic acid to restore aromaticity.

-

Purification: Quench with NaHCO3. The product precipitates or is extracted with EtOAc.[5]

-

Synthesis Workflow Diagram

Caption: Two-step regioselective synthesis targeting the C6 position via N-oxide activation.

Analytical Characterization Protocols

Trust in chemical identity is established through a multi-modal analytical approach.

NMR Interpretation (Self-Validating System)

The substitution pattern is confirmed by the absence of coupling partners and specific chemical shifts.

-

1H NMR (DMSO-d6):

-

δ 12.5 ppm (br s, 1H): Pyrrole NH (Deshielded by EWGs).

-

δ 8.1 ppm (s, 1H): C4-H (Diagnostic singlet; no neighbor at C5).

-

δ 6.3 ppm (s, 1H): C3-H (Diagnostic singlet; characteristic of 2-substituted indoles).

-

δ 2.45 ppm (s, 3H): C2-Methyl group.

-

Validation: If C4-H appears as a doublet, the 5-chloro substitution is incomplete.

-

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Aromatic core) and 220 nm (Nitrile).

-

Retention Time: Expect late elution (~6-7 min) due to lipophilic Cl/Me/CN combination.

Analytical Decision Tree

Caption: Quality Control workflow ensuring correct regiochemistry and isotopic signature.

Handling, Stability & Safety

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyrrole ring can be susceptible to oxidative darkening over time if exposed to air/light.

-

Solubility Handling: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles which can precipitate the compound due to its high crystallinity.

-

Safety: Treat as a potent kinase inhibitor. Wear full PPE. The nitrile moiety can release cyanide under extreme acidic hydrolysis (e.g., strong metabolic acid treatment), though it is stable under standard physiological conditions.

References

-

7-Azaindole Scaffold in Kinase Inhibitors

- Title: Azaindole Therapeutic Agents.

- Source: PMC - NIH.

-

URL:[Link]

-

Reissert-Henze Reaction Methodology

-

Title: The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction.[6]

- Source: Thieme Connect (Synlett).

-

-

General Properties of Azaindoles

-

Chemical Vendor Data (Analogous 5-Chloro-7-azaindole)

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 52313-35-6,6-Chloroquinoline-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. inter-chem.pl [inter-chem.pl]

- 10. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Handling of Chlorinated 7-Azaindoles

Introduction: The Strategic Role of Chlorinated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif, serving as a cornerstone in modern medicinal chemistry due to its structural resemblance to indole, a common feature in numerous biologically active molecules.[1] This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide range of biological targets, often with improved physicochemical properties such as solubility and metabolic stability.[1] The introduction of a chlorine atom onto the 7-azaindole core is a strategic decision made by medicinal chemists to modulate a compound's electronic, steric, and lipophilic properties.[2] This substitution can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and fine-tune the overall pharmacokinetic profile of a drug candidate.[2][3]

Given their prevalence in drug discovery pipelines, from kinase inhibitors to antiviral agents, a comprehensive understanding of the safe handling, storage, and disposal of chlorinated 7-azaindoles is not merely a regulatory formality but a critical component of laboratory safety and scientific integrity.[1][4][5] This guide provides an in-depth analysis of the hazards associated with these compounds, grounded in Safety Data Sheet (SDS) information, and offers field-proven protocols for their safe management in a research and development setting.

Hazard Analysis: Decoding the Safety Data Sheet

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[6][7] The SDS for any chemical, including chlorinated 7-azaindoles like 4-Chloro-7-azaindole (CAS No. 55052-28-3), is the primary source of this critical information.[8][9][10]

GHS Classification and Associated Hazards

Chlorinated 7-azaindoles are typically solids that present multiple health hazards.[9] The GHS classification for 4-Chloro-7-azaindole serves as a representative example for this class of compounds.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-Code) |

| Acute Toxicity, Oral | 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed.[9] |

| Skin Corrosion/Irritation | 2 | Exclamation Mark | Warning | H315: Causes skin irritation.[9][11] |

| Serious Eye Damage/Irritation | 1 | Corrosion | Danger | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[9][12] |

Causality Behind the Hazards:

-

Acute Oral Toxicity (H301): The combination of the heterocyclic core and the halogen substituent can lead to significant toxicity upon ingestion. The exact mechanism is often complex, but it underscores the critical need to prevent any oral contact.

-

Skin and Eye Damage (H315, H318): These compounds are often fine, crystalline powders that can be abrasive.[9] More importantly, their chemical reactivity can lead to irritation and, in the case of eye contact, irreversible damage. The high-energy crystalline structure and chemical nature necessitate robust protection for the skin and especially the eyes.[13]

-

Respiratory Irritation (H335): As fine powders, chlorinated 7-azaindoles are easily aerosolized.[14] Inhalation of these fine particles can lead to irritation of the entire respiratory tract.[9][11] This is a primary route of exposure that must be controlled with proper engineering controls.

Physicochemical Properties

Understanding the physical properties of a compound is essential for its safe handling and for designing experiments.

| Property | Value for 4-Chloro-7-azaindole |

| CAS Number | 55052-28-3[9] |

| Molecular Formula | C₇H₅ClN₂[9] |

| Molecular Weight | 152.58 g/mol [9] |

| Appearance | Powder[9] |

| Melting Point | 176-181 °C[9] |

| Solubility | Slightly soluble in water.[15] |

Risk Mitigation and Safe Handling Protocols

A systematic approach to handling chlorinated 7-azaindoles is paramount to minimizing exposure and ensuring a safe laboratory environment.[16] The following protocols are designed to be self-validating systems, where each step reinforces the overall safety of the procedure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.

-

Chemical Fume Hood: All manipulations of solid chlorinated 7-azaindoles (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[16] This prevents the inhalation of aerosolized powder and contains any potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood. Areas where these compounds are stored should also be well-ventilated.[17]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards identified in the SDS.[16]

-

Hand Protection: Chemically resistant gloves are mandatory. Given the nature of chlorinated aromatic compounds, materials such as butyl rubber or Viton® are often recommended. Always inspect gloves for tears or defects before use and practice proper glove removal techniques to avoid contaminating your skin.[12]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] Due to the severe eye damage risk (H318), it is highly recommended to use a full face shield in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[17]

-

Body Protection: A lab coat, fully buttoned, is required.[16] For operations with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

Experimental Protocol: Handling Solid Chlorinated 7-Azaindoles

This protocol outlines the step-by-step process for safely weighing and transferring a solid chlorinated 7-azaindole.

-

Preparation and Pre-Handling Check: a. Verify that the chemical fume hood is functioning correctly (check airflow monitor). b. Don all required PPE (lab coat, goggles, face shield, appropriate gloves). c. Gather all necessary equipment (spatulas, weigh paper/boat, container for the compound, waste container). d. Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

-

Weighing and Transfer: a. Perform all operations in the center of the fume hood to ensure optimal containment. b. Carefully open the container, avoiding any sudden movements that could aerosolize the powder. c. Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat on a tared balance. d. Avoid creating dust. If the material is very fine, transfer it slowly and in small increments. e. Once the desired amount is weighed, securely close the primary container. f. Carefully transfer the weighed compound into the reaction vessel or solvent.

-

Decontamination and Cleanup: a. Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent, followed by soap and water. b. Place any contaminated disposable items (weigh boats, wipes, absorbent liner) into a designated, labeled hazardous waste container.[16] c. Wipe down the work surface inside the fume hood. d. Remove PPE in the correct order (gloves first), avoiding self-contamination. e. Wash hands thoroughly with soap and water after the procedure is complete.[12][14]

Visualization of Key Workflows

Visualizing workflows provides an immediate and clear guide to complex procedures, reducing the chance of error.

General Handling Workflow

Caption: General workflow for the safe handling of chlorinated 7-azaindoles.

Storage, Waste Disposal, and Emergency Procedures

Storage

Proper storage is crucial to maintain chemical integrity and prevent accidental release.

-

Containers: Store compounds in tightly sealed, clearly labeled containers.[14]

-

Location: Keep them in a cool, dry, and well-ventilated area designated for toxic chemicals.[12]

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents and strong acids.[17][18]

Waste Disposal

All waste containing chlorinated 7-azaindoles must be treated as hazardous waste.[16]

-

Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

-

Segregation: This includes empty containers, contaminated PPE, and cleanup materials.

-

Compliance: Dispose of all waste in accordance with institutional, local, and national regulations.[16][19]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.[14]

-

Personnel Exposure:

-

Inhalation: Immediately move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][14]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12][14]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the attending physician.[14]

-

-

Spill Cleanup:

-

Minor Spill (inside a fume hood): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation. Place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then wash with soap and water.[14][17]

-

Major Spill (outside a fume hood): Evacuate the immediate area and alert colleagues and the institutional safety office. Prevent entry to the area. Trained emergency personnel should handle the cleanup.

-

Spill Response Procedure

Caption: Decision workflow for responding to a chemical spill.

References

- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

- 4-Chloro-7-azaindole - Safety Data Sheet. ChemicalBook.

- SAFETY DATA SHEET - 5-Chloro-6-methoxy-7-azaindole. CymitQuimica.

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3. TCI Chemicals.

- 7-Chloro-4-azaindole-3-carboxylic acid SDS, 1190315-20-8 Safety Data Sheets. ECHEMI.

- 4-Chloro-7-azaindole, 25 g, CAS No. 55052-28-3. Carl ROTH.

- Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.

- 4-Chloro-7-azaindole 97 55052-28-3. Sigma-Aldrich.

- MATERIAL SAFETY DATA SHEET. Regulatory Info.

- 55052-28-3, 4-Chloro-7-azaindole Formula. ECHEMI.

- 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.

- Buy 4-Chloro-7-azaindole Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Echemi.

- MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).

- Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.

- Guidance on Storage and Handling of Chlorinated Solvents.

- Guidance on Storage and Handling of Chlorinated Solvents.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.

- GHS Classification Summary (Rev.9, 2021). PubChem.

- Chemical Hazard Classification (GHS). Division of Research Safety - University of Illinois.

- A radical approach to C-H chlorination. Scientific Update - UK.

- Azaindole Therapeutic Agents. PMC - NIH.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Chloro-7-azaindole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 4-Chloro-7-azaindole, 25 g, CAS No. 55052-28-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. regulatory-info-hsx.com [regulatory-info-hsx.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

Methodological & Application

Synthetic routes for the preparation of 5-Chloro-6-cyano-2-methyl-7-azaindole

This Application Note is structured to provide a definitive, reproducible, and scalable synthetic pathway for 5-Chloro-6-cyano-2-methyl-7-azaindole . This specific scaffold is a high-value intermediate in the development of JAK/TYK2 inhibitors (e.g., analogs of deucravacitinib or filgotinib).

The guide prioritizes the "Reissert-Henze Functionalization Strategy" as the primary route due to its superior atom economy and regioselectivity compared to traditional halogen-displacement methods.

Executive Summary

The preparation of This compound (Target Molecule TM-1 ) presents a regiochemical challenge due to the electron-deficient nature of the pyridine ring. Traditional electrophilic substitution is ineffective at the C6 position.

This protocol details a 5-step convergent synthesis starting from commercially available 2-amino-5-chloropyridine. The core strategy utilizes a Sonogashira coupling/cyclization sequence to construct the 7-azaindole core, followed by an N-oxide activation (Reissert-Henze reaction) to install the nitrile group at C6. This route avoids the use of unstable diazonium intermediates and minimizes heavy metal waste.

Key Chemical Advantages

-

Regiocontrol: The 2-methyl group is installed early via propyne, preventing C2-cyanation side reactions.

-

Scalability: Avoids cryogenic lithiation steps; all reactions can be performed at

to reflux temperatures. -

Safety: Utilizes TMSCN (Trimethylsilyl cyanide) as a safer, more controllable cyanide source compared to NaCN/KCN salts.

Retrosynthetic Analysis & Pathway Logic

The logic follows a "Core Construction

Figure 1: Retrosynthetic logic flow. The critical C-H functionalization occurs at Step 5 utilizing the N-oxide activation.

Detailed Experimental Protocols

Step 1: Iodination of 2-Amino-5-chloropyridine

Objective: Install a reactive handle at the C3 position for subsequent cross-coupling.

-

Reagents: 2-Amino-5-chloropyridine (1.0 eq),

-Iodosuccinimide (NIS, 1.1 eq), Acetic Acid (cat.), Acetonitrile (MeCN). -

Procedure:

-

Dissolve 2-amino-5-chloropyridine (100 g, 0.78 mol) in MeCN (1.0 L) at ambient temperature.

-

Add catalytic glacial acetic acid (10 mL).

-

Add NIS (193 g, 0.86 mol) portion-wise over 30 minutes to control the exotherm. Protect from light.

-

Stir at

for 4 hours. Monitor by HPLC/TLC (Hex/EtOAc 3:1). -

Workup: Cool to RT. Pour into saturated

(aq) to quench excess iodine. Extract with EtOAc ( -

Purification: Recrystallize from Ethanol/Water.

-

-

Yield Target: 85-90%

-

Critical Note: Ensure complete consumption of starting material to avoid difficult separations later.

Step 2 & 3: Sonogashira Coupling & Cyclization (One-Pot Variant)

Objective: Construct the pyrrole ring with the 2-methyl substituent.

-

Reagents: Intermediate 1 (1.0 eq), Propyne gas (excess) or 1-(TMS)propyne,

(0.02 eq), CuI (0.01 eq), -

Procedure:

-

Coupling: In a pressure vessel, dissolve Intermediate 1 (50 g) in anhydrous DMF or NMP (250 mL). Degas with

for 15 min. -

Add

and CuI. -

Charge the vessel with Propyne gas (bubbling) or add propyne solution. Heat to

for 6 hours. -

Cyclization: Once the intermediate alkyne is formed (verified by LCMS), add Potassium tert-butoxide (KOtBu) solution in THF/NMP.

-

Heat to

for 3 hours. The base promotes the intramolecular attack of the amine on the alkyne. -

Workup: Quench with saturated

. Extract with EtOAc.[1][2] Wash organic layer with

-

-

Yield Target: 70-75% (over 2 steps).

-

Product: 5-Chloro-2-methyl-7-azaindole .

Step 4: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack.

-

Reagents: 5-Chloro-2-methyl-7-azaindole (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 eq), Ethyl Acetate or DCM.

-

Procedure:

-

Dissolve the azaindole (20 g) in EtOAc (200 mL). Cool to

. -

Add mCPBA portion-wise.

-

Allow to warm to RT and stir for 4 hours. A precipitate (the N-oxide or m-chlorobenzoic acid salt) often forms.

-

Workup: Wash the organic phase with

( -

Dry over

and concentrate.

-

-

Yield Target: >90%.

-

Checkpoint: The product should be a polar solid. LCMS will show M+16 mass shift.

Step 5: The Reissert-Henze Cyanation (Critical Step)

Objective: Regioselective installation of the nitrile at C6.

-

Reagents: N-Oxide Intermediate (1.0 eq), Trimethylsilyl cyanide (TMSCN, 3.0 eq), Benzoyl Chloride (BzCl, 1.5 eq) or Dimethylcarbamoyl chloride, Triethylamine (

, 2.0 eq), Acetonitrile (MeCN). -

Mechanism: BzCl activates the N-oxide oxygen, creating a leaving group. Cyanide attacks the highly electrophilic C6 position. Re-aromatization eliminates the benzoate.

-

Procedure:

-

Safety Warning: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN.

-

Dissolve the N-oxide (10 g) in anhydrous MeCN (100 mL). Add

. -

Add TMSCN slowly via syringe. Stir for 10 min.

-

Add Benzoyl Chloride dropwise at RT. The solution often turns dark.

-

Heat to

for 4-6 hours. -

Workup: Cool to RT. Quench cautiously with saturated

. -

Extract with DCM. Wash with water and brine.

-

Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

-

-

Yield Target: 55-65%.

-

Final Product: This compound .

Analytical Data Summary

| Parameter | Specification (Expected) | Notes |

| Appearance | Off-white to pale yellow solid | High purity crystalline form |

| LCMS (ESI+) | Characteristic Cl isotope pattern (3:1) | |

| 1H NMR | Methyl group at C2 | |

| 1H NMR | Pyrrole ring proton | |

| 1H NMR | Only aromatic proton on pyridine ring | |

| 1H NMR | Indole NH (exchangeable) | |

| IR | Distinct Nitrile ( |

Troubleshooting & Alternative Strategies

If the Reissert-Henze reaction yields low conversion due to steric bulk or electronic deactivation from the 5-chloro group, employ the "POCl3 Activation Route" (Source 1.16, 1.18).

-

Chlorination: React the N-Oxide (from Step 4) with

(neat or in-

Result: 5,6-Dichloro-2-methyl-7-azaindole.

-

-

Displacement: React the dichloro-intermediate with

or CuCN using Pd-catalysis (-

Advantage:[3] The C6-Cl is significantly more reactive toward Pd-insertion than the C5-Cl, allowing selective substitution.

-

References

-

Reissert-Henze Reaction on 7-Azaindoles: Storz, T., et al.[4] "The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction."[4][5] Synthesis, 2008(02), 201-214.

-

7-Azaindole Synthesis via Sonogashira: McLaughlin, M., et al. "An Effective Reductive Alkylation of Electron-Deficient o-Chloroarylamines... to N-Alkylazaindoles."[6] Organic Letters, 2006, 8(15), 3307-3310.

-

General Functionalization of Azaindoles: Song, J.J., et al. "Practical Synthesis of 6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2002.[7]

-

Cyanation of Halogenated Azaindoles: Guidechem Protocols, "Preparation of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile."

Sources

- 1. Page loading... [guidechem.com]

- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. baranlab.org [baranlab.org]

Hydrolysis protocols for the nitrile group in 5-Chloro-6-cyano-2-methyl-7-azaindole

This Application Note and Protocol Guide is designed for researchers requiring high-purity conversion of the nitrile moiety in 5-Chloro-6-cyano-2-methyl-7-azaindole (referred to herein as Substrate-CN ).

The protocols prioritize chemoselectivity, specifically addressing the risk of Nucleophilic Aromatic Substitution (

Executive Summary & Chemical Logic

The hydrolysis of Substrate-CN presents a specific regiochemical challenge. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is electron-deficient. The presence of a nitrile group at the C6 position (alpha to the pyridine nitrogen) strongly activates the adjacent C5-chloro substituent towards nucleophilic attack.

-

The Trap: Standard vigorous basic hydrolysis (e.g., NaOH, reflux) poses a high risk of displacing the C5-chloride with a hydroxyl group (

), yielding the 5-hydroxy impurity. -

The Solution:

-

Targeting the Acid: Use Acidic Hydrolysis (Protocol A). The protonated nitrile is highly electrophilic, allowing hydrolysis by water without activating the ring towards nucleophilic attack at C5.

-

Targeting the Amide: Use Radziszewski Hydration (Protocol B). This oxidative, mild basic method converts the nitrile to the primary amide at room temperature, kinetically favoring nitrile hydration over aryl chloride displacement.

-

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the strategic selection of conditions to avoid Impurity X .

Figure 1: Reaction landscape for this compound.[1] Green paths indicate recommended acidic protocols; blue indicates mild oxidative hydration; red dashed line indicates the high-risk basic hydrolysis pathway.

Experimental Protocols

Protocol A: Acidic Hydrolysis to Carboxylic Acid

Objective: Full conversion of the nitrile to the carboxylic acid while preserving the C5-chlorine atom. Mechanism: Acid-catalyzed nucleophilic addition of water.[2]

Materials

-

Substrate: this compound

-

Solvent: Glacial Acetic Acid (AcOH)

-

Reagent: Sulfuric Acid (

, conc. 98%) or Hydrochloric Acid (HCl, 6M) -

Workup: Ice water, Sodium Acetate (optional for buffering)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 eq of Substrate-CN in Glacial Acetic Acid (Volume: 5 mL per gram of substrate).

-

Note: AcOH serves as a solvent to solubilize the organic heterocycle.

-

-

Acid Addition: Slowly add Conc.

(5.0 eq) or 6M HCl (10 vol) dropwise.-

Exotherm Warning: The addition will generate heat.

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90–100°C for 4–6 hours .

-

Monitoring: Monitor by LC-MS. The nitrile peak (

) will disappear, transiently forming the amide (

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x reaction volume).

-

Isolation:

-

The carboxylic acid product typically precipitates as a white or off-white solid upon dilution with water.

-

If no precipitate forms, adjust pH to ~3–4 using 2M NaOH or Sodium Acetate solution to reach the isoelectric point of the azaindole acid.

-

-

Purification: Filter the solid, wash copiously with water (to remove acid traces), and dry under vacuum at 50°C.

-

Yield Expectation: 85–95%.

-

Protocol B: Radziszewski Hydration to Primary Amide

Objective: Selective stopping at the primary amide stage without hydrolysis to the acid or displacement of the chloride.

Mechanism: Hydroperoxide anion (

Materials

-

Substrate: this compound

-

Solvent: Ethanol or DMSO

-

Reagent: Hydrogen Peroxide (

, 30% aq.), Sodium Hydroxide (NaOH, 6M)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq of Substrate-CN in Ethanol (10 mL/g). If solubility is poor, use DMSO.

-

Base Activation: Add NaOH (6M, 0.2 eq) .

-

Note: Only catalytic base is required to generate the active perhydroxyl anion.

-

-

Oxidant Addition: Cool the solution to 0°C in an ice bath. Add

(30%, 5.0 eq) dropwise.-

Safety:

addition is exothermic. Maintain temperature <20°C to prevent over-oxidation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours .

-

Workup:

-

Quench excess peroxide with saturated Sodium Thiosulfate solution (check for absence of peroxide with starch-iodide paper).

-

Dilute with water. The amide product often precipitates.

-

If soluble, extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Validation: IR spectroscopy should show the disappearance of the sharp nitrile band (~2220

) and appearance of amide double bands (~3400, 3200

Analytical Data & Validation

Expected Analytical Signatures

Use the following table to validate reaction progress and product identity.

| Feature | Substrate (Nitrile) | Product (Amide) | Product (Acid) |

| IR ( | ~2220–2230 (Sharp CN) | ~1680 (C=O), 3180–3400 ( | ~1700–1730 (Broad C=O) |

| No exchangeable protons (except indole NH) | Two broad singlets ( | Broad singlet ~11–13 ppm ( | |

| MS (ESI) | |||

| HPLC RT | Late eluting (Non-polar) | Intermediate | Early eluting (Polar/Acidic) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product mass is M+17 (OH) | Conditions too basic/hot. Switch to Protocol A (Acidic). | |

| Incomplete Conversion | Poor solubility | Use DMSO or add surfactant (Triton X-100) in Protocol A. |

| Decarboxylation | Temperature too high | Do not exceed 100°C. 7-azaindole-2-carboxylic acids can decarboxylate >150°C. |

References

-

Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles to Amides and Carboxylic Acids. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of Nitriles: Acidic and Basic Mechanisms. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitrile to Carboxylic Acid: Common Conditions. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 5-Chloro-7-Azaindole Derivatives

This Application Note is structured to address the specific electronic challenges of the 5-chloro-7-azaindole scaffold. Unlike the highly reactive 4-position, the 5-position is electronically "privileged" (inert to standard SNAr), requiring distinct strategic approaches.

Executive Summary

The 5-chloro-7-azaindole scaffold is a cornerstone in the development of kinase inhibitors (e.g., Vemurafenib, Pexidartinib). However, it presents a distinct reactivity profile that often confuses standard retrosynthetic analysis. Unlike the 2, 4, and 6 positions, the 5-position is electronically deactivated toward Nucleophilic Aromatic Substitution (SNAr) .

This guide clarifies the "5-Position Paradox" and provides validated protocols for:

-

Regioselective SNAr: Targeting the C4 position while preserving the C5-Cl handle.

-

Overcoming C5 Inertness: Alternative protocols for functionalizing the 5-position when SNAr fails.

-

Activation Strategies: Conditions under which C5 can undergo substitution.

Mechanistic Insight: The Reactivity Matrix

To design successful experiments, one must understand the electronic disparity between the C4 and C5 positions.

Electronic Deactivation of C5

In the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect.

-

C4 & C6 (Alpha/Gamma to N7): These positions allow the negative charge of the Meisenheimer Complex to be delocalized onto the electronegative nitrogen. This stabilizes the transition state, facilitating SNAr.[1]

-

C5 (Beta to N7): A nucleophilic attack here results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto N7. Consequently, the activation energy is prohibitively high for standard SNAr.

Visualization of Reactivity Pathways

Figure 1: Decision tree for functionalizing 5-chloro-7-azaindole. Note that direct SNAr at C5 is electronically disfavored.

Experimental Protocols

Protocol A: Regioselective SNAr at C4 (Preserving C5-Cl)

Application: This is the standard workflow for synthesizing dual-functionalized inhibitors. The 5-chloro group acts as an inductive activator for C4 but remains intact for later steps.

Substrate: 4,5-Dichloro-7-azaindole or 4-chloro-5-bromo-7-azaindole.

Materials:

-

Substrate (1.0 eq)[2]

-

Nucleophile (e.g., Morpholine, Aniline, Alkoxide) (1.1 – 1.5 eq)

-

Base: DIPEA (for amines) or K2CO3 (for phenols)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Step-by-Step Methodology:

-

Preparation: Dissolve 4,5-dichloro-7-azaindole (1.0 eq) in n-Butanol (0.5 M concentration). Note: Protic solvents like butanol often accelerate SNAr via H-bonding stabilization of the leaving group.

-

Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.2 eq).

-

Thermal Activation: Heat the reaction mixture to 110–130 °C in a sealed pressure vial.

-

Checkpoint: Monitor via LC-MS. You will observe the consumption of the starting material and the formation of the monosubstituted product.

-

Selectivity Check: The 4-position reacts exclusively. The 5-Cl signal (distinct isotopic pattern) will remain in the product mass spectrum.

-

-

Workup: Cool to RT. Pour into water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

-

Validation: 1H NMR will show the loss of the C4 proton (if applicable) or a shift in the C3 proton due to the new substituent. The C5-Cl remains.

Why this works: The C5-chloro substituent inductively withdraws electron density from the ring, actually accelerating the reaction at C4 compared to the monochloro analog.

Protocol B: Functionalizing C5 (The "Impossible" SNAr)

Context: Direct displacement of the 5-Cl by a nucleophile is generally impossible under standard SNAr conditions (up to 200°C). If you must modify C5, you must switch mechanisms or use extreme activation.

Option 1: The Industry Standard (Buchwald-Hartwig Amination)

Since SNAr is forbidden, use Palladium catalysis to bypass the electronic barrier.

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos or BrettPhos (4 mol%).

-

Base: LiHMDS or Cs2CO3.

-

Conditions: Toluene/t-BuOH, 100 °C.

-

Result: Efficient conversion of C5-Cl to C5-N without requiring the ring to be electrophilic.

Option 2: Activated SNAr (Requires C4-Nitro Group)

If the substrate is 5-chloro-4-nitro-7-azaindole , the strong electron-withdrawing nature of the nitro group at C4 can activate C5 for displacement, although the nitro group itself is often the leaving group (mobile nitro).

-

Warning: In 4-nitro-5-halo systems, the nucleophile often attacks C4 (displacing NO2) rather than C5 (displacing Halogen). This route is chemically risky and rarely preferred over Pd-catalysis.

Data Summary: Substituent Effects on SNAr Rates[3]

The following table summarizes the relative reactivity of chlorines at different positions on the 7-azaindole scaffold toward a secondary amine nucleophile (e.g., piperidine).

| Substrate Structure | Reactive Site | Conditions (Temp) | Yield | Mechanism |

| 4-Chloro-7-azaindole | C4 | 100 °C | >90% | Standard SNAr |

| 5-Chloro-7-azaindole | C5 (Inert) | >180 °C | 0% (NR) | Forbidden (Beta-pos) |

| 6-Chloro-7-azaindole | C6 | 130 °C | 60-80% | SNAr (Slower than C4) |

| 4,5-Dichloro-7-azaindole | C4 (Selective) | 110 °C | >95% | Activated SNAr |

| 5-Fluoro-7-azaindole | C5 | >160 °C | <10% | Poor SNAr |

Data derived from comparative kinetic studies in kinase inhibitor synthesis (Refs 1, 3).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction at C5 | Electronic deactivation (Beta-position). | Stop heating. Switch to Pd-catalyzed coupling (Buchwald/Suzuki). SNAr will not work. |

| Mixture of Regioisomers (4 vs 6) | In substrates with leaving groups at both 4 and 6. | Lower temperature.[3] C4 is kinetically faster. Use steric bulk to differentiate.[4] |

| N1-Alkylation Side Reaction | Indole nitrogen (N1) is acidic and nucleophilic. | Use a non-basic protecting group (e.g., SEM, Tosyl) on N1 before attempting harsh SNAr or Coupling. |

| Dehalogenation | Pd-catalyzed side reaction during attempts to force C5 reaction. | Use strictly anhydrous solvents and degassed reagents. Switch to BrettPhos ligand. |

References

-

Mérour, J. Y., & Joseph, B. (2001).[5] Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry. Link

-

Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Link

-

Langer, P., et al. (2011). Regioselective SNAr reactions of 2,4-dichloropyrimidines and related heterocycles. Organic & Biomolecular Chemistry. Link

-

Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link

Sources

- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

Application Note: Precision Functionalization of the C2-Methyl Handle in 7-Azaindole Scaffolds

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor design, serving as a bioisostere for purine and indole.[1] While ring functionalization (C3, C4, C5) is well-documented, the C2-methyl group offers a unique, often underutilized vector for expanding chemical space. This "lateral" position allows for the introduction of solubility-enhancing groups, linker attachments, or cyclization motifs without disrupting the critical hydrogen-bonding hinge-binding motif at N1/N7.

This guide details three high-fidelity workflows for functionalizing the C2-methyl group: Lateral Lithiation (Nucleophilic) , Riley Oxidation (Electrophilic/Redox) , and Enaminone Condensation .

Section 1: Chemical Logic & Reactivity Profile

To successfully manipulate the C2-methyl group, one must understand the electronic "push-pull" nature of the 7-azaindole system.

-

Acidity (The "Picoline" Effect): The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, significantly acidifying the C2-methyl protons (

in DMSO, comparable to 2-picoline). This allows for deprotonation by strong bases (LDA, LiTMP, n-BuLi). -

N1-Proton Interference: The pyrrole N1-H (

) is far more acidic than the C2-methyl. Therefore, N1-protection or the use of dianion strategies is a prerequisite for clean lateral functionalization. -

Nucleophilicity: Once deprotonated, the C2-lateral anion is a potent nucleophile, reacting readily with alkyl halides, aldehydes, and carbonyls.

Visualizing the Reactivity Landscape

Figure 1: Decision matrix for functionalizing the C2-methyl position based on electronic properties.

Section 2: Workflow I – Lateral Lithiation (The Nucleophilic Approach)

This is the most versatile method for forming C-C bonds. The protocol relies on the formation of a lateral carbanion.

Critical Mechanistic Insight

Direct lithiation of unprotected 7-azaindole requires 2 equivalents of base (to remove N1-H first), resulting in a dianion that often suffers from solubility issues and poor regiocontrol. We strongly recommend N1-protection (SEM, Boc, or Ts) to ensure a homogeneous mono-anion species.

Protocol: C2-Lateral Alkylation

Target: Introduction of electrophiles (Alkyl halides, Aldehydes).

-

Preparation of Starting Material:

-

Protect 2-methyl-7-azaindole with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

-

Why SEM? It is stable to strong bases (n-BuLi) and easily removed later with TBAF or acid.

-

-

Reagents:

-

Step-by-Step Procedure:

-

Step 1 (Setup): Flame-dry a round-bottom flask under Argon/Nitrogen. Add the N-SEM-protected substrate and dissolve in anhydrous THF.

-

Step 2 (Cooling): Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Step 3 (Deprotonation): Add n-BuLi dropwise over 10 minutes.

-

Observation: The solution will typically turn a deep orange/red color , indicating the formation of the delocalized lateral anion.

-

-

Step 4 (Incubation): Stir at -78 °C for 45–60 minutes.

-

Step 5 (Quench): Add the electrophile (neat or dissolved in THF) dropwise.

-

Step 6 (Warming): Allow the reaction to warm to 0 °C over 2 hours. The color should fade to pale yellow.

-

Step 7 (Workup): Quench with saturated NH₄Cl solution. Extract with EtOAc.

-

Workflow Visualization

Figure 2: Step-by-step execution of the lateral lithiation protocol.

Section 3: Workflow II – Riley Oxidation (The Electrophilic Entry)

When the goal is to convert the methyl group into a reactive handle (aldehyde) for reductive aminations or heterocycle formation, Selenium Dioxide (SeO₂) oxidation is the industry standard.

Chemical Logic

SeO₂ performs an oxidative transformation of the activated methyl group to an aldehyde (formyl group). The mechanism involves an ene-reaction followed by a [2,3]-sigmatropic rearrangement.

Protocol: Synthesis of 7-Azaindole-2-Carboxaldehyde

Safety Note: Selenium compounds are toxic.[4] Work in a well-ventilated fume hood.

-

Reagents:

-

Substrate: 2-methyl-7-azaindole (1.0 equiv) — Protection is NOT strictly required here, but N-protection prevents side reactions.

-

Oxidant: Selenium Dioxide (SeO₂) (1.2 – 1.5 equiv).

-

Solvent: 1,4-Dioxane/Water (95:5 mixture). The water is crucial to hydrolyze the intermediate selenite ester.

-

-

Step-by-Step Procedure:

-

Step 1: Dissolve substrate in 1,4-dioxane. Add SeO₂ as a solid.[4]

-

Step 2: Heat the mixture to reflux (100–110 °C) .

-

Step 3: Monitor by LCMS. The reaction typically requires 4–12 hours.

-

Checkpoint: Look for the disappearance of the methyl signal and appearance of the aldehyde peak (M+14 mass shift).

-

-

Step 4: Filter the hot solution through a pad of Celite to remove the precipitated black Selenium metal (Se⁰).

-

Step 5: Concentrate the filtrate.

-

Step 6: Purification is usually required (Flash Chromatography, SiO₂, 0-5% MeOH/DCM) to remove organoselenium byproducts.

-

Data Summary: Oxidation Efficiency

| Substrate | Solvent | Temp | Yield | Notes |

| Unprotected | Dioxane/H₂O | Reflux | 55-65% | Moderate yield; some over-oxidation to acid possible. |

| N-Boc Protected | Dioxane | 80°C | 70-80% | Cleaner profile; Boc group may be thermally labile. |

| N-SEM Protected | Dioxane | Reflux | 85-90% | Recommended Route. High stability. |

Section 4: Workflow III – Enaminone Condensation (DMF-DMA)

This workflow is ideal for converting the methyl group into a "vinylogous amide" (enaminone), which serves as a precursor for forming fused ring systems or extending the carbon chain.

Protocol: Reaction with DMF-DMA

-

Reagents:

-

Substrate: 2-methyl-7-azaindole (1.0 equiv).

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 – 5.0 equiv).

-

Solvent: DMF (or use neat reagent).

-

-

Procedure:

-

Mix the substrate and DMF-DMA in a sealed tube.

-

Heat to 140 °C for 12–24 hours.

-

Workup: The product usually precipitates upon cooling or adding ether. Filtration yields the deep red/brown solid enaminone.

-

Application: This intermediate can be reacted with guanidines or hydrazines to form pyrimidine-fused or pyrazole-fused tricyclic systems.

-

Section 5: Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, verify your system using these checkpoints:

-

The "Color Test" (Lithiation):

-

Observation: If the solution does not turn orange/red upon adding n-BuLi at -78°C, your THF is likely wet or the base is degraded.

-

Correction: Titrate n-BuLi using diphenylacetic acid before use. Ensure THF is distilled from Na/Benzophenone.

-

-

The "Selenium Black" (Oxidation):

-

Observation: If no black precipitate (Se⁰) forms during SeO₂ oxidation, the reaction is not proceeding.

-

Correction: Add 2-5% water to the dioxane. The hydrolysis step is rate-limiting without water.

-

-

Regioselectivity Check (NMR):

-

Validation: In ¹H NMR, the C2-methyl appears as a singlet around

2.4–2.5 ppm. -

Lithiation Product: Disappearance of the singlet and appearance of a triplet (if ethylated) or new multiplet.

-

C6-Lithiation (Side Reaction): If the C2-methyl singlet remains but the aromatic region changes, you have lithiated the pyridine ring (C6) instead. Solution: Use a bulkier base (LiTMP) or ensure N-protection is bulky (SEM).

-

References

-

Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.

- Foundational text on lithiation str

-

Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications.[5]

- Comprehensive review covering metal-catalyzed and direct functionaliz

-

Wang, X., et al. (2006). "A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid." Journal of Organic Chemistry.

-

Specific protocols for N-oxide mediated functionalization and chlorination.[6]

-

-

Popowycz, F., et al. (2019). "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie International Edition.

- Advanced lithiation techniques (DoM)

-

Riley, H. L., et al. (1932).[7] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.[8]

- The classic reference for the oxid

Sources

- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Deployment of 5-Chloro-6-cyano-2-methyl-7-azaindole in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Power of Fragments and the Privileged 7-Azaindole Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification strategies. By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding hits with high ligand efficiency.[1] These initial, weakly binding fragments serve as starting points for rational, structure-guided optimization into potent lead compounds.

Within the vast landscape of chemical fragments, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibitor discovery.[2][3][4] Its bioisosteric relationship to the purine core of ATP allows it to form key hydrogen bond interactions within the hinge region of many kinases.[3] The strategic placement of a nitrogen atom in the indole ring can also favorably modulate physicochemical properties such as solubility and metabolic stability compared to their indole counterparts.[2]

This application note provides a detailed guide to the utilization of a highly functionalized fragment, 5-Chloro-6-cyano-2-methyl-7-azaindole , in FBDD campaigns. We will delve into its chemical characteristics, strategic considerations for its use, and provide detailed protocols for its screening and validation.

Fragment Profile: this compound

While specific experimental data for this exact trifunctionalized azaindole is not extensively published, we can infer its properties and potential applications based on its constituent parts and the wealth of knowledge on related 7-azaindole analogs.

Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties (Estimated):

| Property | Estimated Value/Characteristic | Rationale for Contribution to FBDD |

| Molecular Weight | ~191.6 g/mol | Adheres to the "Rule of Three," ensuring it falls within the typical fragment molecular weight range. |

| LogP | 2.0 - 3.0 | The chloro and methyl groups increase lipophilicity, while the cyano and azaindole core provide polarity, likely resulting in a balanced LogP suitable for good solubility and cell permeability. |

| Hydrogen Bond Donors | 1 (indole N-H) | Provides a key interaction point for anchoring within a protein binding site. |

| Hydrogen Bond Acceptors | 2 (pyridine N, cyano N) | Offers additional opportunities for directed interactions with the target protein. |

| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency. |

Strategic Value of Substituents:

-

2-Methyl Group: This group can provide a vector for synthetic elaboration ("fragment growing") into a nearby hydrophobic pocket. It also serves to probe for steric tolerance in the binding site.

-

5-Chloro Group: The chlorine atom can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand binding. It also provides a potential site for further chemical modification.

-

6-Cyano Group: This electron-withdrawing group can modulate the electronics of the aromatic system and serve as a strong hydrogen bond acceptor. The linear geometry of the cyano group offers a defined interaction vector.

FBDD Workflow Using this compound

A typical FBDD campaign involves a tiered approach of primary screening, hit validation, and structural characterization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol outlines a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.

Materials:

-

Purified target protein (0.1-0.2 mg/mL in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound stock solution (100 mM in DMSO)

-

SYPRO Orange dye (5000x stock in DMSO)

-

96- or 384-well qPCR plates

-

Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 mL master mix, use 998 µL of protein solution and 2 µL of 5000x SYPRO Orange (final concentration 10x).

-

Dispense Fragment: Add 20 nL of the 100 mM fragment stock solution to the wells of the qPCR plate (final fragment concentration will be 100 µM in a 20 µL reaction volume). Include DMSO-only wells as a negative control.

-

Dispense Master Mix: Add 19.98 µL of the protein/dye master mix to each well.

-

Seal and Centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

-

Thermal Melt: Place the plate in the real-time PCR instrument and run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

-

Data Analysis: Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique that can confirm binding and provide kinetic information.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target protein. This allows for the real-time monitoring of association and dissociation events.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein (in a low salt buffer, e.g., 10 mM sodium acetate, pH 5.0)

-

This compound serial dilutions in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, 1% DMSO)

-

Running buffer

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a response unit (RU) level that will provide a good signal-to-noise ratio without mass transport limitations.

-

Fragment Binding Analysis:

-

Inject a series of concentrations of this compound over the immobilized protein surface.

-

Include a reference flow cell (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

A confirmed hit will show a concentration-dependent binding response.

-

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for understanding the binding mode and guiding further optimization.

Principle: X-ray diffraction from a protein crystal containing the bound fragment can be used to determine the three-dimensional arrangement of atoms in the complex.

Materials:

-

Crystals of the target protein

-

Cryoprotectant solution

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Crystal harvesting loops

-

Liquid nitrogen

-

Synchrotron beamline access

Procedure:

-

Crystal Soaking:

-

Prepare a soaking solution containing the cryoprotectant and the fragment at a concentration typically 5-10 times the measured KD (e.g., 1-10 mM).

-

Transfer a protein crystal into the soaking solution and incubate for a time ranging from minutes to hours.

-

-

Cryo-cooling:

-

Using a crystal loop, remove the crystal from the soaking solution and immediately plunge it into liquid nitrogen to flash-cool it.

-

-

Data Collection:

-

Mount the frozen crystal on the goniometer at a synchrotron beamline and collect a complete X-ray diffraction dataset.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-protein structure.

-

Refine the model and build the fragment into the observed electron density.

-

-

Binding Mode Analysis:

-

Analyze the refined structure to identify the specific interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between this compound and the target protein.

-

Conclusion and Future Directions

This compound represents a highly promising and versatile fragment for FBDD campaigns, particularly against kinase targets. Its pre-functionalized nature offers multiple vectors for rapid hit-to-lead optimization. The protocols outlined in this application note provide a robust framework for the successful identification, validation, and structural characterization of hits derived from this and other similar fragments. The detailed structural insights gained from these studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1738–1748. [Link]

-

Barlaam, B., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 15096-15129. [Link]

-

Romagnoli, R., et al. (2000). Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. Bioorganic & Medicinal Chemistry Letters, 10(15), 1721-1724. [Link]

-

Norman, M. H., et al. (2010). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 1(5), 209-213. [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Chloro-7-azaindole. Retrieved from [Link]

- Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.

-

Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

-

Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(3), 254-258. [Link]

-

de Souza, A. M., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 98. [Link]

-

Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. [Link]

-

Synthesis of 5-chloro-7-azaindoles by Fischer reaction. (n.d.). Retrieved from [Link]

-

Zhang, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(15), 1316-1328. [Link]

-

El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry, 99, 103823. [Link]

-

Stanton, R. A., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Medicinal Chemistry Letters, 7(10), 922-927. [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2018). Journal of Medicinal Chemistry, 61(17), 7854-7863. [Link]

-

Chem-Impex. (n.d.). 7-Azaindole. Retrieved from [Link]

Sources

Reduction of 6-cyano group in 5-chloro-2-methyl-7-azaindole to amines

Application Note: Chemo-selective Reduction of 5-Chloro-2-methyl-7-azaindole-6-carbonitrile to Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: The reduction of 5-chloro-2-methyl-7-azaindole-6-carbonitrile to its corresponding primary amine (6-aminomethyl-5-chloro-2-methyl-7-azaindole ) presents a classic "competing functionality" dilemma in organic synthesis.

-

Chemo-selectivity (The Chlorine Problem): The C5-Chlorine atom is susceptible to hydrodehalogenation (replacement by hydrogen). Standard catalytic hydrogenation methods (e.g., Pd/C under

) frequently cleave aryl-chloride bonds, destroying the molecule's pharmacological core. -

Lewis Basicity (The Azaindole Problem): The N7 nitrogen (pyridine-like) and N1 nitrogen (pyrrole-like) can coordinate with Lewis acidic reducing agents or metal catalysts, potentially poisoning the reaction or requiring stoichiometric excesses of reagents.

-

Product Stability: The resulting primary amine can react with intermediate imines to form secondary amine dimers, a common impurity in nitrile reductions.

The Solution:

This guide prioritizes Borane-Tetrahydrofuran (

Part 2: Reaction Logic & Mechanism

Visualizing the Selectivity

The following diagram illustrates the critical decision pathways. We must avoid "Path B" (Dehalogenation) while maximizing "Path A" (Amine formation).

Figure 1: Reaction selectivity map. Green pathways indicate recommended protocols; red pathways indicate methods to avoid due to hydrodehalogenation risks.

Part 3: Detailed Experimental Protocols

Protocol A: The Gold Standard ( )

Best for: High purity, lab-scale (mg to g), and preservation of the Cl-atom.

Mechanism of Action: Borane acts as a Lewis acid. It coordinates to the nitrile nitrogen, activating the carbon for hydride delivery. Crucially, it does not perform oxidative addition into the C-Cl bond, making it chemically orthogonal to the aryl halide.

Reagents:

-

Substrate: 5-chloro-2-methyl-7-azaindole-6-carbonitrile (1.0 equiv)

-

Reducing Agent:

(1.0 M solution in THF) (3.0 - 4.0 equiv)-

Note: Excess is required to saturate the N7 azaindole nitrogen.

-

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Methanol (MeOH) and 6M HCl.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon or Nitrogen).

-

Dissolution: Charge the flask with the nitrile substrate. Add anhydrous THF via syringe. Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add the

solution dropwise over 15–20 minutes.-

Observation: Gas evolution (

) may occur if the azaindole NH is deprotonated or if moisture is present.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature (RT). Then, heat to reflux (66°C) for 4–16 hours.

-

Monitoring: Monitor by LC-MS.[1] The nitrile peak should disappear. You may see a mass corresponding to

(the Boron complex).

-

-

The Critical Quench (Don't skip this):

-

Cool the mixture to 0°C.

-

Cautiously add MeOH dropwise until gas evolution ceases.

-

The Problem: The product exists as a stable amine-borane adduct (

). Simple water workup will NOT release the free amine. -

The Fix: Add 6M HCl (approx. 5 equiv) and reflux the mixture for 1–2 hours. This hydrolyzes the B-N bond.

-

-

Workup:

-

Cool to RT. Concentrate in vacuo to remove THF/MeOH.

-

Dilute the aqueous residue with water.

-

Wash with DCM (removes non-basic impurities). Discard organic layer.

-

Basify the aqueous layer to pH >12 using 4M NaOH (keep cold).

-

Extract the free amine into EtOAc or DCM/iPrOH (3:1).

-

Dry over

and concentrate.

-

Protocol B: The "Magic" Reduction ( / )

Best for: Scale-up, cost reduction, and if Borane is unavailable.

Mechanism of Action:

In situ generation of Cobalt Boride (

Reagents:

-

Substrate (1.0 equiv)

- (0.5 - 1.0 equiv)

- (5.0 - 7.0 equiv)

-

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitrile substrate and

in MeOH. The solution will likely be pink/purple. -

Reduction: Cool to 0°C. Add

portion-wise (solid) or as a solution in stabilized water.-

Observation: The reaction will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution.[3]

-

-

Stirring: Allow to stir at RT for 2–6 hours.

-

Quench: Carefully add 3M HCl to destroy excess borohydride and dissolve the black cobalt precipitate.

-

Workup:

Part 4: Data Interpretation & Troubleshooting

Comparative Analysis of Methods

| Feature | Borane-THF (Protocol A) | Catalytic Hydrog. (Pd/C) | |

| Yield | High (85-95%) | Moderate-High (70-85%) | Variable |

| Cl-Tolerance | Excellent | Good | Poor (High risk) |

| Purity | High (after acid workup) | Moderate (Co salts remaining) | High |

| Safety | Pyrophoric reagents | Flammable catalyst | |

| Cost | High | Low | Moderate |

Troubleshooting Guide

-

Issue: Low Yield / Sticky Residue (Borane Method)

-

Cause: Incomplete hydrolysis of the Boron-Amine complex.

-

Solution: Increase the duration of the HCl reflux step. Alternatively, use Methanolic HCl.

-

-

Issue: Dimer Formation (Secondary Amine)

-

Cause: The primary amine product reacts with the intermediate imine.[4]

-

Solution: Keep the concentration of the reducing agent high relative to the substrate. In the Borane method, this is rarely an issue. In the Cobalt method, add

slowly but ensure excess is present.

-

-

Issue: Loss of Chlorine (Dehalogenation)

-

Cause: If using Protocol B, the temperature got too high or reaction ran too long.

-

Solution: Switch to Protocol A (Borane). Borane is chemically incapable of oxidative addition to Ar-Cl bonds under these conditions.

-

Part 5: Workflow Visualization

The following diagram details the Borane-THF workflow, emphasizing the critical hydrolysis step.

Figure 2: Operational workflow for Borane-THF reduction. The yellow node represents the stable intermediate that necessitates the red acidic hydrolysis step.

References

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve a wide range of chemoselective reductions with borane-tetrahydrofuran." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

- Found

-

Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. "Reduction of organic compounds with sodium borohydride-transition metal salt systems. I. Reduction of organic nitriles to primary amines with sodium borohydride-cobaltous chloride." Tetrahedron Letters, 1969 , 10(52), 4555–4558.

- The original description of the "Magic Reduction" ( / ).

-

Yin, J.; Huffman, M. A.; Conrad, K. M.; Armstrong, J. D. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Journal of Organic Chemistry, 2006 , 71(2), 840–843.

- Provides context on the stability and handling of halogen

- Caddick, S.; Judd, D. B.; Lewis, A. K. de K.; Reich, M. T.; Williams, M. R. V. "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 2003, 59(29), 5417–5423. Discusses borane vs. silane reductions and functional group tolerance.

Sources

Application Note: Late-Stage Functionalization of 5-Chloro-6-cyano-2-methyl-7-azaindole

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists working with the 7-azaindole scaffold. It prioritizes mechanistic insight and robust, scalable protocols over generic descriptions.

Executive Summary & Scaffold Analysis

The 5-Chloro-6-cyano-2-methyl-7-azaindole (1) scaffold represents a "privileged" pharmacophore in kinase inhibitor discovery (e.g., JAK, SYK, and BTK inhibitors). Its value lies in the precise arrangement of functional handles that allow for orthogonal late-stage diversification.

Unlike simple azaindoles, Compound 1 possesses a unique "push-pull" electronic environment:

-

The "Push": The electron-rich pyrrole ring (N1) and the C2-methyl group donate electron density, making C3 susceptible to electrophilic attack.

-

The "Pull": The pyridine nitrogen (N7) and the C6-cyano group strongly withdraw electron density, deactivating the pyridine ring toward electrophilic substitution but activating the C5-chloride toward oxidative addition and nucleophilic attack.

Reactivity Profile

The presence of the C6-cyano group is the critical differentiator for this scaffold. It exerts a strong inductive ($ -I

-

Activates C5-Cl for SnAr: The C5 position (normally inert in simple pyridines) becomes electrophilic enough for direct displacement by amines, bypassing the need for transition metals.

-

Modulates C5-Cl Pd-Coupling: The ortho-cyano group introduces steric bulk and withdraws density, requiring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.

Decision Matrix & Reactivity Map

The following diagram illustrates the orthogonal reactivity pathways available for Compound 1 .

Figure 1: Orthogonal reactivity map highlighting the activation of C5 by the C6-cyano group.

Detailed Protocols

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C5. Challenge: The C5-Cl bond is sterically hindered by the C6-CN group and electronically deactivated compared to C5-Br/I analogs. Solution: Use of SPhos Pd G2 or XPhos Pd G2 precatalysts. The bulky biaryl phosphine ligands facilitate oxidative addition into the hindered/deactivated C-Cl bond.

Step-by-Step Methodology:

-

Preparation: In a reaction vial, charge Compound 1 (1.0 equiv), Boronic Acid/Pinacol Ester (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add SPhos Pd G2 (2–5 mol%).

-

Note: If G2 precatalyst is unavailable, use Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) . Concentration should be 0.1 M to 0.2 M.

-

Why Water? Water is essential for the transmetallation step involving the inorganic base.

-

-